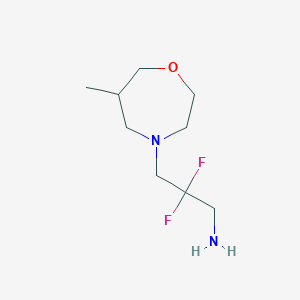
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is a fluorinated amine compound characterized by the presence of a difluoromethyl group and an oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and epoxides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the oxazepane ring can provide structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-1-amine
- 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the specific positioning of the difluoromethyl group and the oxazepane ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C9H18F2N2O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI-Schlüssel |
OGYZDPQOZLPMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCOC1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

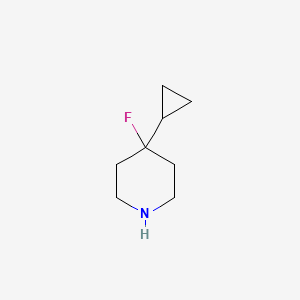
amine](/img/structure/B13205387.png)
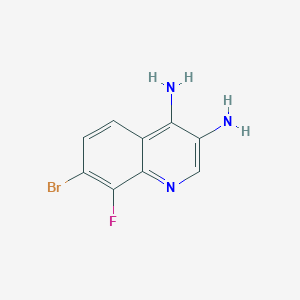
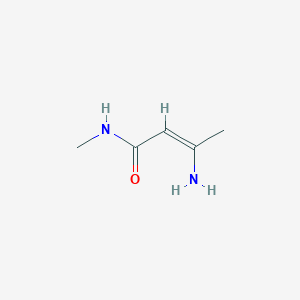
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
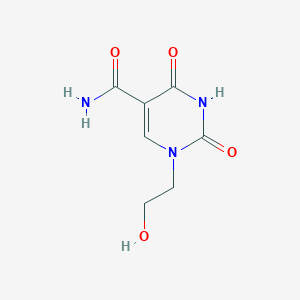


![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
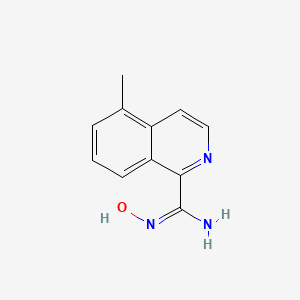
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
